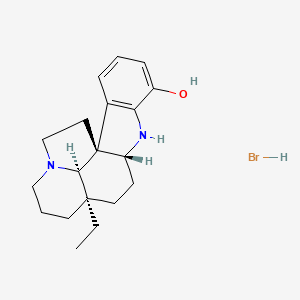
Aspidosine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspidosine hydrobromide is a chemical compound with the molecular formula C19H27BrN2O and a molecular weight of 379.33 g/mol . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is a derivative of aspidosine, an indole alkaloid, and is often studied for its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aspidosine hydrobromide typically involves the reaction of aspidosine with hydrobromic acid. The process can be carried out under controlled conditions to ensure the formation of the hydrobromide salt. The reaction is usually performed in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Aspidosine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of aspidosine.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Aspidosine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of aspidosine hydrobromide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Anisodine hydrobromide: Used in the treatment of acute ischemic stroke and has neuroprotective effects.
Citalopram hydrobromide: An antidepressant that acts as a selective serotonin reuptake inhibitor.
Dextromethorphan hydrobromide: A cough suppressant with NMDA receptor antagonist properties.
Uniqueness of Aspidosine Hydrobromide: this compound is unique due to its specific chemical structure and the range of biological activities it exhibits.
Propiedades
Fórmula molecular |
C19H27BrN2O |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-6-ol;hydrobromide |
InChI |
InChI=1S/C19H26N2O.BrH/c1-2-18-8-4-11-21-12-10-19(17(18)21)13-5-3-6-14(22)16(13)20-15(19)7-9-18;/h3,5-6,15,17,20,22H,2,4,7-12H2,1H3;1H/t15-,17-,18-,19-;/m1./s1 |
Clave InChI |
PFGIFAHSSMGINS-QDRJTMBHSA-N |
SMILES isomérico |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=C4C=CC=C5O.Br |
SMILES canónico |
CCC12CCCN3C1C4(CC3)C(CC2)NC5=C4C=CC=C5O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


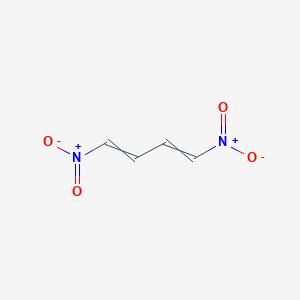
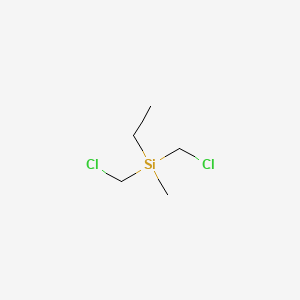

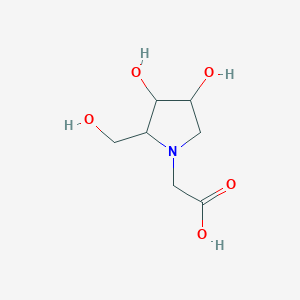

![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)



![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
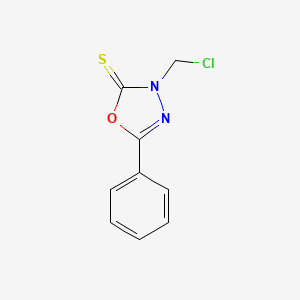
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
